1-[4-(1,3-thiazol-2-yloxy)benzoyl]-2,3-dihydro-1H-indole
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Overview
Description
1-[4-(1,3-thiazol-2-yloxy)benzoyl]-2,3-dihydro-1H-indole is a complex organic compound that features a thiazole ring and an indole moiety. Thiazoles are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties . Indoles are similarly significant in medicinal chemistry due to their presence in many natural products and pharmaceuticals .
Preparation Methods
The synthesis of 1-[4-(1,3-thiazol-2-yloxy)benzoyl]-2,3-dihydro-1H-indole can be achieved through various synthetic routes. One common method involves the reaction of 2-aminothiophenol with benzoyl chloride to form a benzothiazole intermediate, which is then coupled with an indole derivative under specific reaction conditions . Industrial production methods often employ microwave irradiation or one-pot multicomponent reactions to enhance yield and reduce reaction time .
Chemical Reactions Analysis
1-[4-(1,3-thiazol-2-yloxy)benzoyl]-2,3-dihydro-1H-indole undergoes several types of chemical reactions:
Scientific Research Applications
1-[4-(1,3-thiazol-2-yloxy)benzoyl]-2,3-dihydro-1H-indole has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-[4-(1,3-thiazol-2-yloxy)benzoyl]-2,3-dihydro-1H-indole involves its interaction with specific molecular targets and pathways. The thiazole ring can inhibit enzymes involved in microbial cell wall synthesis, leading to antimicrobial effects. The indole moiety can interact with DNA and proteins, disrupting cellular processes and leading to anticancer effects.
Comparison with Similar Compounds
1-[4-(1,3-thiazol-2-yloxy)benzoyl]-2,3-dihydro-1H-indole is unique due to its combined thiazole and indole structures. Similar compounds include:
Benzothiazoles: Known for their antimicrobial and anticancer properties.
Indole derivatives: Widely studied for their biological activities, including anticancer and anti-inflammatory effects.
Thiazole derivatives: Exhibit diverse pharmacological activities, such as antiviral and antifungal properties.
Properties
IUPAC Name |
2,3-dihydroindol-1-yl-[4-(1,3-thiazol-2-yloxy)phenyl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O2S/c21-17(20-11-9-13-3-1-2-4-16(13)20)14-5-7-15(8-6-14)22-18-19-10-12-23-18/h1-8,10,12H,9,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJYFYIIELZPFDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)C3=CC=C(C=C3)OC4=NC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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